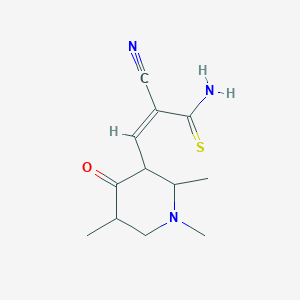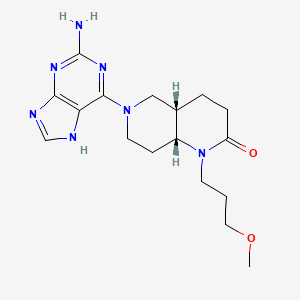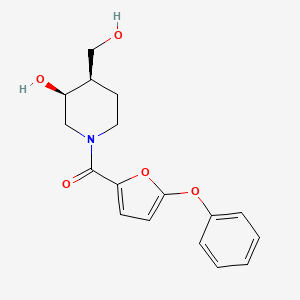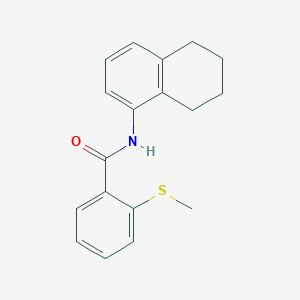
1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTP belongs to the class of thiazole-containing compounds and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival pathways. 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling and has been implicated in cancer and diabetes. 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and have been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has also been shown to reduce oxidative stress and inflammation in neurodegenerative diseases by inhibiting the activity of various enzymes and proteins involved in these pathways.
実験室実験の利点と制限
1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various diseases. However, 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide also has several limitations, including its low yield during synthesis and its relatively unknown mechanism of action.
将来の方向性
There are several future directions for research on 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide, including further studies on its mechanism of action, optimization of its synthesis method to increase yield, and testing its potential as a therapeutic agent in various diseases. Additionally, 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide could be studied in combination with other compounds to enhance its therapeutic effects or reduce its limitations.
合成法
The synthesis of 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide involves the reaction of 2-chloro-N-(3-piperidinyl) acetamide with butylsulfonyl chloride and potassium carbonate in acetonitrile. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography. The yield of the final product is typically around 50%.
科学的研究の応用
1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-butylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-2-3-9-21(18,19)16-7-4-5-11(10-16)12(17)15-13-14-6-8-20-13/h6,8,11H,2-5,7,9-10H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWFUYIWXRZBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-isopropyl-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5458243.png)
![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)
![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxylic acid](/img/structure/B5458253.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5458254.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458255.png)
![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)

![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)
